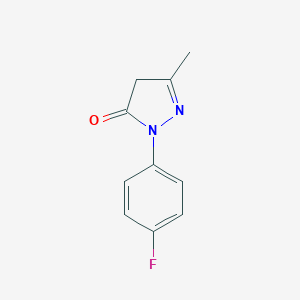
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Cat. No. B180310
Key on ui cas rn:
100553-83-1
M. Wt: 192.19 g/mol
InChI Key: VJVFAPBCFDWAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07652057B2
Procedure details


To a solution of 3-oxo-butyric acid methyl ester (2.8 g) in acetic acid (6.5 mL) in a round bottom flask under argon was added 4-fluorophenylhydrazine (3.05 g). The mixture was immersed into an oil bath and heated to 120° C. overnight. The reaction vessel was then cooled and the acetic acid was evaporated in vacuo and the remaining solid was dissolved in EtOAc and water. The phases were separated and the aqueous phase was extracted with further EtOAc. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo and azeotroped with toluene (2×). The crude residue was then purified via ISCO Combiflash chromatography using EtOAc/heptane as eluent to afford the desired 2-(4-fluoro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one (3.2 g) as a beige solid. MS (ESI+): 193.3 ([M+H]+).



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5](=O)[CH3:6].[F:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][NH2:17])=[CH:12][CH:11]=1>C(O)(=O)C>[F:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[C:3](=[O:2])[CH2:4][C:5]([CH3:6])=[N:17]2)=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
3.05 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was immersed into an oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction vessel was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the remaining solid was dissolved in EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with further EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
azeotroped with toluene (2×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was then purified via ISCO Combiflash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(CC1=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
